2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid
Description
2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid is a synthetic propionic acid derivative featuring a trifluoromethyl (-CF₃) substituent at the ortho-position of the phenyl ring and an aminomethyl (-CH₂NH₂) group attached to the β-carbon of the propionic acid backbone. This compound is of interest in medicinal chemistry due to the unique electronic and steric properties imparted by the -CF₃ group, which enhances metabolic stability and modulates binding interactions in biological systems .
Properties
IUPAC Name |
2-(aminomethyl)-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)9-4-2-1-3-7(9)5-8(6-15)10(16)17/h1-4,8H,5-6,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFWRWDSVHGFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CN)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
The synthesis typically begins with readily available starting materials such as:
- Trifluoromethyl phenyl derivatives : These compounds serve as the backbone for introducing the amino group.
- Nitromethane : Often used in reactions to introduce the amino functionality.
Reaction Mechanisms
-
- The initial step involves nitration of a suitable phenyl derivative to introduce a nitro group, followed by reduction to form an amine.
- For instance, a trifluoromethyl-substituted phenyl compound can be reacted with nitromethane in the presence of a base like potassium tert-butoxide or sodium hydroxide in dimethyl sulfoxide (DMSO) to form a nitro intermediate.
-
- The nitro intermediate can then undergo catalytic hydrogenation using palladium on carbon or Raney nickel in an acidic medium (e.g., hydrochloric acid) to yield the corresponding amine.
- This method is efficient and allows for good yields of the desired product.
-
- The final step involves converting the resulting amine into its acid form through acidification, typically using hydrochloric acid or another suitable acid.
Detailed Reaction Conditions
The following table summarizes key reaction conditions and yields reported in various studies:
Research Findings
Recent studies have highlighted several aspects of synthesizing 2-aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid:
Catalyst Selection : The choice of catalyst significantly affects the reaction rate and yield during hydrogenation. Palladium on carbon has been shown to provide higher yields compared to other catalysts like Raney nickel.
Base Utilization : The use of strong bases like potassium tert-butoxide is crucial for facilitating the nucleophilic attack during the nitration step, which directly influences the efficiency of forming the nitro intermediate.
Temperature Control : Maintaining optimal temperatures during reactions is essential to prevent side reactions and improve yields. Most reactions are conducted at room temperature or slightly elevated temperatures (up to 50°C) depending on the specific step involved.
Chemical Reactions Analysis
Types of Reactions: 2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: Reduction of nitrile groups to amines using catalysts like RANEY® Nickel.
Substitution: Substitution reactions involving the trifluoromethyl group are common, often using radical intermediates.
Common Reagents and Conditions:
Oxidation: t-Butyl hydroperoxide and metal catalysts.
Reduction: RANEY® Nickel with molecular hydrogen or transfer hydrogenation conditions.
Substitution: Radical trifluoromethylation using trifluoromethyl phenyl sulfone under visible light irradiation.
Major Products: The major products formed from these reactions include various trifluoromethylated derivatives, which are valuable in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Incorporated into peptides to increase proteolytic stability.
Industry: Utilized in the production of stable and reactive materials for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s ability to form stable complexes with biological molecules, leading to increased efficacy in its applications . The pathways involved often include radical intermediates and electron transfer processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Substitutional Variations
The compound’s structural analogues differ in substituent type (e.g., -Br, -OCH₃, -NO₂, -F) and position on the phenyl ring. Key examples include:
Key Observations :
- Electronic Effects : The electron-withdrawing -CF₃ group enhances acidity of the carboxylic acid moiety, influencing solubility and binding affinity in biological targets.
Physicochemical Properties
- Melting Points: Fluorinated derivatives (e.g., 3-Amino-3-(4-fluorophenyl)-propionic acid) exhibit higher thermal stability (mp 224–228°C) compared to nitro- or methoxy-substituted analogues .
- Flammability : Propionic acid derivatives generally have lower explosion limits (2–12% v/v for propionic acid) and auto-ignition temperatures (~485°C) .
Inhibition of Amyloid Fibril Formation
- Trifluoromethyl Analogues : The -CF₃ group’s hydrophobicity and steric bulk may enhance binding to hydrophobic pockets in amyloidogenic proteins, though direct data for the ortho-CF₃ derivative is lacking .
Metabolic Byproducts in Fermentation
Data Tables
Table 1: Comparative Physicochemical Data
| Property | 2-Aminomethyl-3-(2-CF₃-phenyl)-propionic Acid | 2-Aminomethyl-3-(4-OCH₃-phenyl)-propionic Acid | 3-Amino-3-(2-NO₂-phenyl)-propionic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~247 (estimated) | 223.23 | 210.19 |
| Melting Point (°C) | Not reported | Not reported | Not reported |
| Key Biological Effect | Hypothesized enzyme inhibition | Anti-amyloidogenic | Biochemical reagent |
| Synthetic Accessibility | Requires fluorinated precursors | Commercially available | Custom synthesis |
Biological Activity
2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid, also known as a phenylalanine derivative, has garnered significant attention in the fields of medicinal chemistry and drug development due to its unique structural features. Its molecular formula is CHFNO, with a molecular weight of 247.21 g/mol. The trifluoromethyl group in its structure enhances its chemical stability and biological activity, making it a valuable compound for various applications.
The trifluoromethyl group contributes to the compound's lipophilicity and electron-withdrawing characteristics, which can affect its interaction with biological targets. The ability of this compound to form stable complexes with proteins and other biomolecules is crucial for its efficacy in therapeutic applications.
Biological Activity
The biological activity of 2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid is primarily attributed to its enhanced binding affinity to various biological targets. Studies indicate that this compound can improve proteolytic stability when incorporated into peptides, which is beneficial for therapeutic applications, particularly in drug design and development .
- Binding Affinity : The trifluoromethyl group significantly enhances the binding affinity and specificity towards biological targets. This property is essential for the development of new therapeutic agents that require precise interactions with biomolecules.
- Interaction with Membrane Proteins : Research suggests that compounds like 2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid can be utilized in studies involving integral membrane proteins, contributing to our understanding of their functions and interactions .
- Ergogenic Effects : As an amino acid derivative, it has been noted for its potential ergogenic effects, influencing anabolic hormone secretion and improving mental performance during stress-related tasks .
Comparative Analysis
A comparison of 2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid with structurally similar compounds highlights its uniqueness:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propan-1-ol | Similar structure but differs in functional group | Contains an alcohol instead of a carboxylic acid |
| 3,3,3-Trifluoro-2,2-dimethyl propanoic acid | Another trifluoromethylated compound | Lacks the aminomethyl group; used in different applications |
| 4-Trifluoromethylphenylalanine | Amino acid derivative with a trifluoromethyl group | Incorporates an amino acid structure but different functional groups |
The specific combination of the trifluoromethyl and aminomethyl groups in 2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid provides enhanced stability and reactivity compared to other similar compounds, making it particularly valuable for robust chemical applications.
Case Studies
- Therapeutic Applications : In vitro studies have demonstrated that derivatives of this compound can enhance the efficacy of existing drugs by improving their pharmacokinetic profiles through better absorption and stability in biological systems .
- Drug Development : Recent research has focused on incorporating this compound into peptide structures to enhance their therapeutic potential. For instance, studies have shown that peptides containing this compound exhibit increased resistance to enzymatic degradation .
Q & A
Q. What are the recommended synthetic routes for 2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid, and how can enantiomeric purity be ensured?
The synthesis of this compound likely involves multi-step pathways, such as:
- Carbonylation : Similar to propionic acid derivatives synthesized via ethylene carbonylation (e.g., using Mo hexacarbonyl catalysts at 180°C/750 psig) .
- Chiral Resolution : Optically active intermediates can be resolved using methods analogous to 3-chloro-2-methyl-2-hydroxy propionic acid, involving crystallization or enzymatic resolution .
- Protection-Deprotection Strategies : The trifluoromethylphenyl group may require protective groups (e.g., tert-butyl) during coupling reactions to prevent side reactions.
Enantiomeric purity can be verified via chiral HPLC or polarimetry, with crystallization steps to isolate desired stereoisomers .
Q. Which analytical techniques are optimal for characterizing this compound’s structural and functional properties?
- X-ray Crystallography : Tools like Mercury CSD 2.0 can visualize crystal packing and intermolecular interactions, critical for confirming stereochemistry .
- LC-MS/MS : High-resolution mass spectrometry (e.g., Q-TOF) paired with reverse-phase chromatography is suitable for detecting trace impurities and quantifying environmental persistence .
- NMR Spectroscopy : -NMR is essential for confirming the trifluoromethyl group’s integrity, while - and -NMR resolve backbone and aminomethyl groups .
Advanced Research Questions
Q. How can computational modeling predict the environmental persistence and bioaccumulation potential of this compound?
- QSAR Models : Quantitative Structure-Activity Relationship (QSAR) models can estimate bioaccumulation factors (BAFs) based on logP values and fluorine content, leveraging data from perfluoroether carboxylic acids .
- Molecular Dynamics Simulations : Predict interactions with biological membranes or enzymes, such as cytochrome P450, to assess metabolic stability .
- Environmental Fate Studies : Use high-resolution mass spectrometry (HRMS) to track degradation products in simulated ecosystems (e.g., soil/water microcosms) .
Q. What strategies address contradictions in pharmacological activity data for structurally analogous compounds?
- Meta-Analysis of Structural Analogues : Compare data from compounds like 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid (antioxidant) or dihydro ketoprofen derivatives (anti-inflammatory) to identify structure-activity trends .
- Dose-Response Studies : Resolve discrepancies by testing the compound across multiple cell lines (e.g., HEK293, HepG2) under standardized protocols.
- Target Validation : Use CRISPR-Cas9 knockout models to confirm receptor binding specificity (e.g., PPAR-γ for metabolic activity) .
Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
- Salt Formation : Convert the propionic acid group to sodium or lysine salts to enhance aqueous solubility, as demonstrated for similar fluorinated acids .
- Lipid-Based Formulations : Use nanoemulsions or liposomes to improve membrane permeability, guided by partition coefficient (logD) measurements .
- Prodrug Design : Esterify the acid group (e.g., ethyl ester) to increase bioavailability, followed by enzymatic hydrolysis in target tissues .
Methodological Notes
- Key References : Environmental detection methods from Pan et al. (2018) and ECHA (2019) underpin analytical protocols , while synthesis strategies draw from ethylene carbonylation and chiral resolution studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
